![molecular formula C19H16FN3O3S B2793549 Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate CAS No. 1286703-88-5](/img/structure/B2793549.png)
Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate is a chemical compound that has been extensively studied in recent years due to its potential applications in various fields of scientific research. This compound is a member of the azetidine class of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antimicrobial Properties
“Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate” exhibits promising antimicrobial activity. Thiazole derivatives, including this compound, have been investigated for their ability to inhibit bacterial and fungal growth. Researchers have explored their potential as novel antibiotics, especially against drug-resistant strains .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which mediates their anti-inflammatory activity .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, which is involved in the biosynthesis of prostaglandins .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with various biological effects, such as anti-inflammatory and analgesic activities .
properties
IUPAC Name |
methyl 4-[[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-18(25)11-5-7-13(8-6-11)21-17(24)12-9-23(10-12)19-22-16-14(20)3-2-4-15(16)27-19/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLAUIGWTXRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate |
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